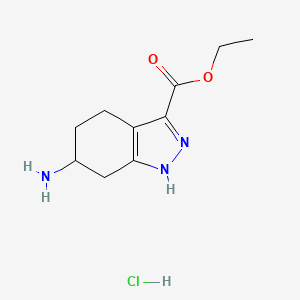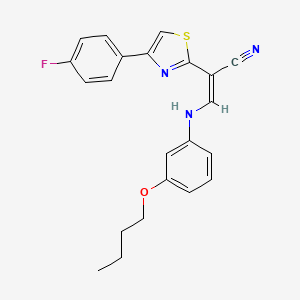
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely used in advanced chemistry or biochemistry research . It contains several functional groups, including a benzofuran, a benzylidene, and a benzenesulfonate .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving various reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions depending on the conditions and reagents used .Applications De Recherche Scientifique
Antitumor Activity and Cytotoxicity
Research on compounds with similar structures has highlighted their potential in antitumor activity and cytotoxic effects against cancer cells. For instance, studies on sulfonamide derivatives have demonstrated interesting cytotoxic activities, which could be crucial for further anti-tumor studies. Such compounds have shown to inhibit carbonic anhydrase (CA) enzymes, which play a significant role in cancer cell proliferation and survival (Gul et al., 2016).
Photodynamic Therapy for Cancer
Another application area is photodynamic therapy (PDT) for cancer treatment. Research on zinc phthalocyanines substituted with benzenesulfonamide derivatives has shown high singlet oxygen quantum yields, making them promising candidates for PDT. The effectiveness of such compounds in generating singlet oxygen is crucial for inducing cell death in cancer cells through oxidative stress (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Compounds with structures similar to the query chemical have been explored for their antimicrobial properties. Studies involving novel quinazolinone derivatives, for instance, have shown that such compounds exhibit significant antimicrobial activity against various bacteria strains, indicating their potential use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Detection of Biomolecules
Research has also been conducted on the development of fluorescent probes based on similar chemical structures for the detection of biomolecules. For example, a novel fluorescent probe designed for cysteine detection in biological samples demonstrates the potential of such compounds in analytical chemistry and bioanalysis (Wang et al., 2018).
Anti-Corrosion Applications
Lastly, derivatives of similar compounds have been investigated for their anti-corrosion properties. A study on the synthesis and anti-corrosion behavior of organic dyes, including sulfonate structures, revealed that these compounds could significantly inhibit corrosion in metallic materials, suggesting their use in industrial applications (Arrousse et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO8S/c1-29-21-11-14(12-22(30-2)24(21)31-3)10-20-23(26)18-9-6-16(13-19(18)32-20)33-34(27,28)17-7-4-15(25)5-8-17/h4-13H,1-3H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDCMZVLNLPDA-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine](/img/structure/B2917523.png)


![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)
![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2917533.png)
![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)

![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)
![N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B2917540.png)